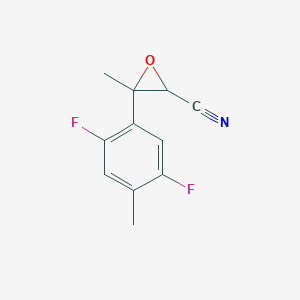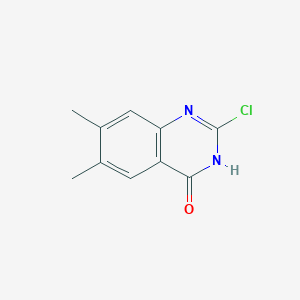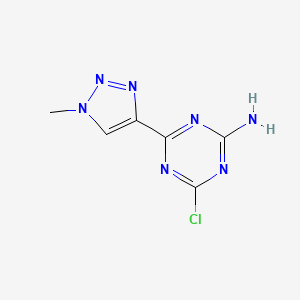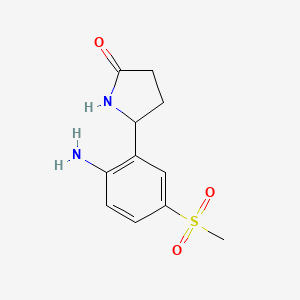
3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile is an organic compound characterized by the presence of difluoro and methyl groups attached to a phenyl ring, along with an oxirane (epoxide) and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-difluoro-4-methylbenzaldehyde with a suitable epoxidizing agent to form the oxirane ring. The nitrile group can be introduced through a subsequent reaction with a cyanating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened and oxidized to form diols or other oxygenated products.
Reduction: The nitrile group can be reduced to an amine or other functional groups.
Substitution: The difluoro and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring may yield diols, while reduction of the nitrile group may produce primary amines.
Aplicaciones Científicas De Investigación
3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 3-(2,5-Difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on biomolecules. The nitrile group may also participate in binding interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2,3-Difluoro-4-methylphenyl)methanamine: Similar in structure but lacks the oxirane and nitrile groups.
(2,5-Difluoro-4-methylphenyl)(3-methyl-2-furyl)methanol: Contains a furyl group instead of the oxirane and nitrile groups.
(2,5-Difluoro-4-methylphenyl)[3-(trifluoromethyl)phenyl]methanol: Features a trifluoromethyl group and lacks the nitrile group.
Propiedades
Fórmula molecular |
C11H9F2NO |
|---|---|
Peso molecular |
209.19 g/mol |
Nombre IUPAC |
3-(2,5-difluoro-4-methylphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H9F2NO/c1-6-3-9(13)7(4-8(6)12)11(2)10(5-14)15-11/h3-4,10H,1-2H3 |
Clave InChI |
QTFJCQCLGVXRDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1F)C2(C(O2)C#N)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13184240.png)


![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)
![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)
![2-(3-{3-[(Dimethylamino)methyl]phenyl}phenyl)ethan-1-amine](/img/structure/B13184281.png)






![1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13184326.png)
